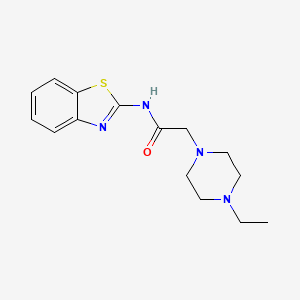

N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4OS/c1-2-18-7-9-19(10-8-18)11-14(20)17-15-16-12-5-3-4-6-13(12)21-15/h3-6H,2,7-11H2,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGUYHWLIURLPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)NC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide typically involves the reaction of 2-aminobenzothiazole with 4-ethylpiperazine in the presence of an acylating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Biological Activities

- Antimicrobial Properties : Studies have indicated that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide has been investigated for its effectiveness against various bacterial and fungal strains, showcasing potential as an antimicrobial agent .

- Anticancer Activity : The compound has shown promise in preclinical studies for anticancer applications. Research suggests that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest . The benzothiazole structure is known for its ability to interact with DNA and disrupt cancer cell growth.

- Neuropharmacological Effects : Interaction studies have demonstrated that this compound binds to various neurotransmitter receptors, indicating potential uses in treating neurological disorders. Its binding affinity to serotonin and dopamine receptors suggests it could be explored for antidepressant or antipsychotic therapies .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Variations in synthesis can lead to derivatives with altered biological profiles, expanding the scope of applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against clinical isolates of Staphylococcus aureus and Candida albicans. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting significant antimicrobial potential.

Case Study 2: Anticancer Mechanism

In vitro experiments on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations of 10 µM after 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Case Study 3: Neuropharmacological Assessment

A behavioral study using rodent models assessed the compound's effects on anxiety-like behavior through elevated plus maze tests. Results indicated that administration of this compound significantly increased the time spent in open arms, suggesting anxiolytic properties.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Key Features | Differences |

|---|---|---|

| N-(benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | Similar benzothiazole structure | Lacks ethyl substitution on piperazine |

| N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide | Benzothiazole present | Uses piperidine instead of piperazine |

| N-(benzo[d]thiazol-2-yl)-[phenyl(2-piperidinyl)ethylamino]benzamide | Contains phenyl group | Different substitution pattern |

Wirkmechanismus

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzothiazole-Piperazine/Azole Derivatives

Key Structural and Functional Differences

Thiadiazole and Thiazolidinone Analogs

Phenoxy and Pyridazinone Acetamides

Receptor Binding and Selectivity

- FPR2 Agonists: Pyridazinone derivatives show high specificity for FPR2 receptors, activating chemotaxis in neutrophils, whereas benzothiazole-piperazine analogs lack reported receptor selectivity .

- Antimicrobial Potency: Phenoxy-acetamides with sulfonyl-piperazine groups exhibit stronger activity against fungi (MIC: 2–4 µg/mL) compared to benzothiazole derivatives .

Structural and Crystallographic Insights

- Dihedral Angles : In N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide, the dihedral angle between benzothiazole and benzene rings is 79.3°, influencing π-π stacking and hydrogen bonding . This contrasts with unsubstituted benzothiazole-acetamides, where planar conformations dominate .

Biologische Aktivität

N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to an acetamide functional group and substituted with a 4-ethylpiperazine ring . The structural uniqueness of this compound is believed to confer distinct pharmacological properties compared to other benzothiazole derivatives.

Antimicrobial Activity

Research has indicated that compounds containing the benzothiazole structure often exhibit antimicrobial properties. A study highlighted the potential of this compound in inhibiting various bacterial strains, showcasing its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies demonstrated that this compound induced apoptosis in cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 7.5 |

The biological activity of this compound can be attributed to its interaction with various biological targets:

-

Enzyme Inhibition : The compound has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

Enzyme IC50 (µM) Acetylcholinesterase 0.62 - Receptor Binding : Molecular docking studies suggest that this compound binds effectively to neurotransmitter receptors, potentially influencing neuropharmacological outcomes.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated that this compound exhibited a significant inhibition rate against tested pathogens, supporting its potential as a therapeutic agent in infectious diseases.

Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of the compound using various cancer cell lines. The study concluded that the compound's ability to induce apoptosis was linked to its effect on cell cycle regulation and apoptosis-related proteins.

Q & A

Q. What are effective synthetic routes for N-(1,3-benzothiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide?

- Methodological Answer : A common approach involves coupling 1,3-benzothiazol-2-amine with 2-(4-ethylpiperazin-1-yl)acetic acid using carbodiimide-based reagents (e.g., EDC/HCl) in dichloromethane (DCM) or THF under inert conditions. Triethylamine (TEA) is often added to neutralize HCl byproducts. Post-reaction purification via recrystallization (ethanol/water) or column chromatography yields the final compound. Reaction progress is monitored via TLC, and structural confirmation employs -NMR, -NMR, and HRMS .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- -NMR (400 MHz, DMSO-d) to confirm proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.1 ppm, piperazine CH at δ 2.4–3.1 ppm).

- HRMS (ESI+) to verify molecular weight (e.g., [M+H] at m/z 349.1432).

- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvents and reaction conditions optimize synthesis yield?

- Methodological Answer : Polar aprotic solvents (DCM, THF) at 0–5°C during coupling minimize side reactions. Post-coupling, gradual warming to room temperature improves yield. Catalytic DMAP (4-dimethylaminopyridine) may enhance amide bond formation efficiency. Yields >85% are achievable with strict anhydrous conditions .

Advanced Research Questions

Q. How to resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer)?

- Methodological Answer :

- Assay standardization : Compare IC values under identical conditions (e.g., cell lines, bacterial strains).

- Structural analogs : Synthesize derivatives (e.g., varying piperazine substituents) to isolate activity contributors.

- Target profiling : Use molecular docking (AutoDock Vina) to predict binding affinities for enzymes like carbonic anhydrase or kinases, followed by in vitro validation .

Q. How to design experiments elucidating the mechanism of action against cancer targets?

- Methodological Answer :

- In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines (e.g., MCF-7, A549).

- Kinase inhibition screening : Use a panel of 50+ kinases (e.g., EGFR, VEGFR) to identify primary targets.

- CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cells .

Q. What strategies address low solubility in pharmacological assays?

- Methodological Answer :

- Salt formation : React with HCl or trifluoroacetic acid to improve aqueous solubility.

- Co-solvents : Use DMSO/PEG-400 mixtures (<1% v/v) in cell-based assays.

- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method) for sustained release .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across studies?

- Methodological Answer :

- Dose-response curves : Ensure linearity (R > 0.95) across tested concentrations (e.g., 1–100 µM).

- Control normalization : Use cisplatin or doxorubicin as positive controls in parallel assays.

- Meta-analysis : Pool data from ≥3 independent studies (random-effects model) to identify outliers .

Structure-Activity Relationship (SAR) Studies

Q. How to design SAR studies for optimizing bioactivity?

- Methodological Answer :

- Core modifications : Replace benzothiazole with benzoxazole or indole to assess ring system impact.

- Side-chain variations : Substitute 4-ethylpiperazine with morpholine or pyrrolidine.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.